N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H16N2O3S3 and its molecular weight is 392.51. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthetic Applications
Copper-Catalyzed Coupling Reactions : The use of thiophene derivatives, such as N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, in copper-catalyzed coupling reactions demonstrates their utility in forming complex molecules. These reactions are crucial for synthesizing various aromatic and aliphatic primary amides, highlighting the compound's role in facilitating diverse chemical syntheses (Subhadip De, Junli Yin, D. Ma, 2017).
Corrosion Inhibition
Inhibitory Action on Mild Steel Corrosion : Thiophene derivatives have been studied for their potential as corrosion inhibitors. For instance, their effectiveness in preventing corrosion on mild steel surfaces in acidic environments underscores their importance in industrial applications, ensuring the longevity and integrity of metal structures (D. Daoud, T. Douadi, S. Issaadi, S. Chafaa, 2014).
Anticancer Potential
Anti-Inflammatory and Anticancer Activities : Thiophene derivatives have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their structural modifications can lead to significant biological activities, offering a promising avenue for developing new therapeutic agents (Ş. Küçükgüzel, I. Coskun, S. Aydin, et al., 2013).
Electrochromic Properties
Electrochemical and Electrochromic Properties : The introduction of different acceptor groups into thiophene derivatives can significantly affect their electrochemical and electrochromic properties. These properties are crucial for applications in smart windows, displays, and other electrochromic devices, demonstrating the versatility of thiophene-based compounds in materials science (Bin Hu, X. Lv, Jingwei Sun, et al., 2013).
Anticonvulsant Activity
Anticonvulsant Properties : Thiophene derivatives have been investigated for their anticonvulsant activities, indicating their potential use in treating epilepsy and other seizure disorders. Their ability to modulate neuronal excitability suggests a promising research direction for novel anticonvulsant drugs (Ravi Kulandasamy, A. V. Adhikari, J. Stables, 2009).
properties
IUPAC Name |
N'-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c20-15(18-9-13-3-1-6-24-13)16(21)19-11-17(22,12-5-8-23-10-12)14-4-2-7-25-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJDPCVCMFEPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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